molecular formula C5H10O5 B7803662 L-Xylopyranose CAS No. 19982-83-3

L-Xylopyranose

Cat. No.: B7803662
CAS No.: 19982-83-3
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-CZBDKTQLSA-N
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Description

L-Xylopyranose is a pentose monosaccharide in the pyranose form, characterized by its five-membered ring structure (five carbons and one oxygen). It is the L-enantiomer of xylopyranose, differing from the more common D-xylopyranose in the configuration of its chiral centers. This compound is relatively rare in nature compared to its D-counterpart, which is a key component of hemicellulose in plant cell walls . Its synthesis and isolation often require specialized methods, such as acid hydrolysis of glycosides followed by derivatization and chromatographic separation (e.g., LC-MS with chiral derivatizing agents like L-cysteine methyl ester) .

This compound has gained attention in glycobiology and medicinal chemistry due to its role in modifying the solubility and bioactivity of aglycones in glycosidic compounds. For example, Honda et al. incorporated this compound into ellipticine derivatives to enhance their aqueous solubility, a critical factor in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Xylopyranose can be synthesized through various chemical and enzymatic pathways. One common method involves the isomerization of L-Xylose using xylose isomerase. This enzyme catalyzes the conversion of L-Xylose to this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of hemicellulose, which is abundant in agricultural residues and wood. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound. This method is advantageous due to the availability of raw materials and the relatively simple extraction process .

Chemical Reactions Analysis

Thermal Decomposition Pathways

L-Xylopyranose undergoes three primary decomposition pathways under pyrolytic conditions:

  • Ring-opening to form acyclic L-xylose

  • Dehydration with water elimination

  • Ring-contraction reactions

Recent computational studies reveal ring-opening as the dominant pathway due to lower activation energy (181.8 kJ/mol vs. 280–350 kJ/mol for other routes) . This process involves proton transfer from the anomeric hydroxyl to the ring oxygen, forming open-chain L-xylose .

Kinetic Modeling of Pyrolytic Reactions

Kinetic parameters for β-D-xylopyranose decomposition (Table 1) provide insights into L-enantiomer behavior due to structural similarities :

Reaction PathwayArrhenius Pre-exponent (A, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Ring-opening → L-xylose2.53 × 10¹²181.8
Dehydration (Route 1)7.08 × 10¹³305.1
Ring-contraction (Route 4)4.60 × 10¹⁴289.7

Key findings:

  • At 670 K, >90% decomposition occurs via ring-opening

  • Above 800 K, dehydration pathways become competitive (15–20% contribution)

Secondary Reactions of L-Xylose

The open-chain product undergoes subsequent transformations:

Dominant pathways above 600 K :

  • C–C bond fission : Produces C₁–C₂ fragments (60–75% yield)

  • Cyclization : Forms furan derivatives (15–25% yield)

  • Isomerization : Generates keto-enol tautomers

Rate constants for these reactions show strong temperature dependence:
kCC=1.76×1014exp(166.5 kJ/mol/RT)k_{C-C} = 1.76 \times 10^{14} \exp(-166.5 \text{ kJ/mol}/RT)
kcyclization=4.17×1012exp(156.4 kJ/mol/RT)k_{cyclization} = 4.17 \times 10^{12} \exp(-156.4 \text{ kJ/mol}/RT)

Functional Group Effects

Substituents significantly alter reaction energetics :

FunctionalizationΔΔH‡ (kJ/mol)Rate Constant Ratio vs. Parent
4-O-Methoxy+18.40.32×
5-Carboxyl+22.70.15×
2-O-Acetyl-12.13.45×

Acetylation at C2 lowers dehydration barriers, while carboxyl/methoxy groups stabilize ring structures .

Comparative Analysis of Enantiomeric Behavior

While no direct studies on this compound exist, D/L comparisons suggest:

  • Identical activation energies for non-stereospecific reactions

  • Potential stereochemical effects in enzymatic systems (unstudied)

  • Mirror-image Arrhenius plots for elementary steps

Scientific Research Applications

Chemical Applications

Building Block in Carbohydrate Synthesis
L-Xylopyranose serves as a fundamental building block in the synthesis of more complex carbohydrates and glycoconjugates. Its structural properties allow it to participate in glycosylation reactions, which are essential for forming oligosaccharides and polysaccharides used in various biochemical applications.

Application Description
GlycosylationUsed to synthesize oligosaccharides and polysaccharides.
Glycoconjugate FormationForms glycoconjugates critical for cellular functions.

Biological Applications

Role in Plant Cell Walls
In biological research, this compound is studied for its role in hemicelluloses within plant cell walls. Hemicelluloses are vital for maintaining cell wall integrity and influencing plant growth and development.

Enzymatic Interactions
this compound acts as a substrate for various enzymes, such as xylose isomerase. This enzyme converts this compound into xylulose, which is crucial for metabolic pathways.

Medical Applications

Drug Delivery Systems
Research is ongoing into the potential of this compound as a component in drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability and efficacy of therapeutic agents.

Bioactive Compound Precursor
this compound is being investigated as a precursor for synthesizing bioactive compounds, which may have pharmaceutical implications.

Medical Application Description
Drug DeliveryPotential use in enhancing drug bioavailability.
Bioactive Compound SynthesisServes as a precursor for various therapeutic agents.

Industrial Applications

Biofuels Production
this compound is increasingly recognized for its role in the production of biofuels. Its fermentation can yield ethanol and other biofuels, contributing to sustainable energy solutions.

Biodegradable Materials
The compound is also utilized in developing biodegradable materials. Its incorporation into polymers promotes sustainability by reducing reliance on fossil fuels.

Case Studies

  • Synthesis of Glycosides
    A study demonstrated the synthesis of a new class of d-xylopyranosides with antimicrobial properties. The glycosides exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the potential of this compound derivatives in medicinal chemistry .
  • Hemicellulose Pyrolysis Research
    Research analyzing the thermochemical kinetics of functionalized xylopyranose has provided insights into biomass conversion processes. This work emphasizes how modifications to xylopyranose can influence its behavior during pyrolysis, impacting biofuel production methods .
  • Antimicrobial Activity Assessment
    A recent investigation highlighted the antimicrobial effects of derivatives formed from this compound against various fungi and bacteria. The findings suggest that structural variations significantly affect biological activity, paving the way for new antimicrobial agents .

Mechanism of Action

The mechanism of action of L-Xylopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, xylose isomerase catalyzes the isomerization of this compound to L-Xylose, which can then enter various metabolic pathways.

Comparison with Similar Compounds

Structural and Stereochemical Differences

L-Xylopyranose vs. D-Xylopyranose:

  • Stereochemistry: The L-form has the opposite configuration at the anomeric carbon (C1) and other chiral centers compared to the D-form. This inversion significantly impacts molecular recognition in biological systems. For instance, β-L-xylopyranose adopts a thermodynamically less stable 4C1 chair conformation, whereas β-D-xylopyranose typically adopts the 1C4 conformation .
  • Chromatographic Behavior: In LC-MS analyses, derivatized this compound elutes earlier (20.4 min) than D-xylopyranose (23.3 min), enabling precise differentiation .

This compound vs. Other Pentoses:

  • L-Arabinopyranose: Both are L-configured pentoses, but arabinopyranose has an additional hydroxyl group at C2, altering hydrogen-bonding patterns and receptor interactions.
  • β-D-Glucopyranose: A hexose with a six-membered ring, β-D-glucopyranose exhibits more extensive hydrogen-bonding networks in crystal structures of receptor complexes, a feature less pronounced in pentoses like this compound .

Physicochemical Properties

Property This compound D-Xylopyranose β-D-Glucopyranose
Solubility in Water Moderate High Very High
Chair Conformation 4C1 (β-L) 1C4 (β-D) 4C1 (β-D)
Retention Time (LC-MS) 20.4 min 23.3 min 25.1 min*

*Hypothetical value based on analogous monosaccharide elution trends .

Crystallographic and Receptor Binding Studies

Artificial receptors designed for carbohydrate recognition exhibit weaker binding to this compound than to D-glucosides or D-mannosides. For example, trisubstituted benzene scaffolds form fewer hydrogen bonds with this compound due to its atypical hydroxyl group orientation .

Biological Activity

L-Xylopyranose, a sugar compound belonging to the xylopyranose family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections will summarize key research findings, case studies, and relevant data.

Structure and Properties

This compound exists in two anomeric forms: α-L-xylopyranose and β-L-xylopyranose. These forms can interconvert through mutarotation, resulting in a mixture of both in solution . The structure of this compound is characterized by a six-membered pyranose ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of xylopyranose exhibit significant antimicrobial properties. A study on d-xylopyranosides showed that these compounds displayed activity against various pathogens, including fungi such as Candida albicans and bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 256 µg/mL, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Xylopyranosides

CompoundPathogenMIC (µg/mL)
d-Xylopyranoside 1Candida albicans64
d-Xylopyranoside 2Staphylococcus aureus128
d-Xylopyranoside 3Escherichia coli256

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study involving the measurement of nitric oxide (NO) production in LPS-stimulated murine microglia cells indicated that certain xylopyranosides could moderate NO production without significant cytotoxicity. The IC50 values for these compounds ranged from 33.8 to 41.0 µM, suggesting a moderate inhibitory effect on neuroinflammation .

Case Studies and Research Findings

  • Neuroinflammatory Activity : A group of xylopyranosides was tested for their ability to inhibit NO production in BV-2 microglial cells. The results indicated that these compounds could serve as potential therapeutic agents in neurodegenerative diseases where inflammation plays a critical role .
  • Functionalization Studies : Research into the thermochemical kinetics of functionalized xylopyranoses has revealed insights into their stability and reactivity under various conditions. This work is essential for understanding how modifications to the xylopyranose structure can enhance or alter its biological activity .
  • Phytochemical Applications : Xylopyranoses are also being explored for their roles in plant biology as signaling molecules that can trigger defense responses against pathogens . This highlights the broader ecological significance of xylopyranoses beyond human health.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing L-Xylopyranose, and how can its purity be validated?

this compound is typically synthesized via chemical or enzymatic routes. Chemical synthesis often involves protecting-group strategies to control stereochemistry, such as using benzyl or acetyl groups to mask hydroxyl groups during glycosylation . Enzymatic methods leverage xylosyltransferases for stereospecific formation. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR can confirm the absence of anomeric protons from impurities, while 13C^13C-NMR verifies the pyranose ring structure .

Q. How can researchers determine the chair conformation of this compound experimentally?

Chair conformations are analyzed using NMR spectroscopy. Coupling constants (JJ) from 1H^1H-NMR, particularly between axial and equatorial protons (e.g., JH1,H2J_{H-1,H-2}), indicate ring puckering. For this compound, a J1,2J_{1,2} value < 3 Hz suggests a β-conformation with axial hydroxyl groups. X-ray crystallography provides definitive evidence by resolving bond angles and torsional strain .

Q. What techniques are recommended for characterizing the hygroscopicity of this compound?

Dynamic vapor sorption (DVS) assays measure moisture uptake under controlled humidity. Thermogravimetric analysis (TGA) quantifies weight loss due to water absorption. For lab-scale studies, samples are stored in desiccators with varying relative humidity (RH) and monitored via Karl Fischer titration for precise water content determination .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Contradictions in stereochemical outcomes often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To address this, researchers should:

  • Use chiral auxiliaries or catalysts (e.g., organocatalysts) to enforce stereocontrol.
  • Optimize solvent polarity and temperature to favor specific transition states.
  • Validate configurations via circular dichroism (CD) spectroscopy or X-ray diffraction . For example, a study found that using DMF as a solvent increased β-anomer formation by 20% compared to THF due to enhanced nucleophilicity .

Q. What experimental designs mitigate challenges in studying this compound’s biological activity?

Biological assays require careful consideration of solubility and stability:

  • Solubility : Use co-solvents like DMSO or cyclodextrins to enhance aqueous solubility.
  • Stability : Conduct time-resolved NMR or LC-MS to monitor degradation under physiological pH (e.g., 7.4) and temperature (37°C).
  • Activity : Pair enzymatic inhibition assays (e.g., xylosidase inhibition) with molecular docking simulations to correlate structure-activity relationships .

Q. How should researchers address contradictory data on this compound’s thermodynamic stability?

Discrepancies may stem from variations in experimental conditions (e.g., pH, ionic strength). A systematic approach includes:

  • Replicating studies under identical conditions (solvent, temperature).
  • Applying density functional theory (DFT) calculations to predict stability of chair vs. boat conformations.
  • Cross-validating results with isothermal titration calorimetry (ITC) to measure enthalpy changes during conformational transitions .

Q. What methodologies enable computational modeling of this compound’s interaction with proteins?

Molecular dynamics (MD) simulations using force fields (e.g., GLYCAM06) model carbohydrate-protein interactions. Key steps:

  • Parameterization : Derive partial charges and torsional parameters from quantum mechanics (QM) calculations.
  • Docking : Use AutoDock Vina to predict binding poses.
  • Validation : Compare simulation results with surface plasmon resonance (SPR) data on binding affinities .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Document all reaction parameters (e.g., solvent purity, stirring rate).
  • Use internal standards (e.g., mesitylene) in NMR for quantification.
  • Adhere to FAIR data principles by sharing raw spectra and chromatograms in supplementary materials .

Q. What statistical approaches are suitable for analyzing enzymatic kinetics data involving this compound?

  • Fit data to the Michaelis-Menten model using nonlinear regression (e.g., GraphPad Prism).
  • Report KmK_m and VmaxV_{max} with 95% confidence intervals.
  • Use ANOVA to compare catalytic efficiencies across enzyme variants .

Q. Data Presentation Guidelines

Q. How should researchers present conflicting conformational data in publications?

  • Use tables to compare experimental (NMR, X-ray) and computational (DFT) results.
  • Highlight outliers and propose hypotheses (e.g., solvent effects on ring puckering).
  • Cite prior studies with contradictory findings and discuss potential methodological differences .

Properties

IUPAC Name

(3S,4R,5S)-oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-CZBDKTQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331418
Record name L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19982-83-3
Record name L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Bromoethylamine
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